molecular formula C18H25NO2 B5343793 8-(3,4-dimethylbenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one

8-(3,4-dimethylbenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one

Cat. No. B5343793
M. Wt: 287.4 g/mol
InChI Key: FBVMADDNXJZIHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,4-dimethylbenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. This compound was first synthesized in the 1980s and has since been the subject of numerous scientific studies.

Mechanism of Action

8-(3,4-dimethylbenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one works by activating a signaling pathway called the STING pathway, which leads to the production of cytokines and chemokines that help to stimulate the immune system. This immune response can then lead to the destruction of tumor cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to increase blood flow to tumors and to induce the release of nitric oxide, which can help to improve the effectiveness of chemotherapy.

Advantages and Limitations for Lab Experiments

One advantage of 8-(3,4-dimethylbenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one is that it has been shown to be effective against a variety of cancer types, making it a potentially useful treatment option for a wide range of patients. However, this compound has also been shown to have some limitations, including its short half-life and the potential for toxicity at high doses.

Future Directions

There are a number of potential future directions for research on 8-(3,4-dimethylbenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one. One area of interest is the development of new formulations of the compound that could improve its pharmacokinetic properties and reduce toxicity. Additionally, researchers are interested in exploring the potential of combining this compound with other cancer treatments, such as chemotherapy and immunotherapy, to improve overall treatment outcomes. Finally, there is ongoing research into the underlying mechanisms of this compound's anti-tumor activity, which could help to identify new targets for cancer therapy.

Synthesis Methods

8-(3,4-dimethylbenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one can be synthesized through a multistep process that involves the reaction of various chemicals. One common method involves the reaction of 3,4-dimethylbenzylamine with 6-bromo-1-hexanol, followed by reaction with phosgene and triethylamine. The resulting product is then reacted with sodium azide and sodium hydride to yield this compound.

Scientific Research Applications

8-(3,4-dimethylbenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one has been studied for its potential use in cancer treatment due to its ability to stimulate the immune system and induce tumor cell death. In preclinical studies, this compound has been shown to have anti-tumor activity against a variety of cancer types, including colon, breast, and lung cancer.

properties

IUPAC Name

9-[(3,4-dimethylphenyl)methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-14-4-5-16(12-15(14)2)13-19-10-9-18(7-3-11-21-18)8-6-17(19)20/h4-5,12H,3,6-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVMADDNXJZIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2CCC3(CCCO3)CCC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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